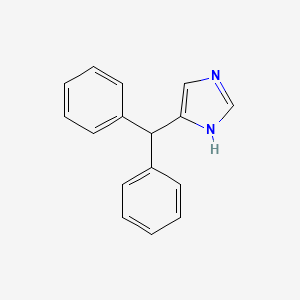

1H-Imidazole, 5-(diphenylmethyl)-

Description

Historical Context of Imidazole (B134444) Chemistry in Advanced Organic Synthesis

The journey of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent compound, which he named glyoxaline. nih.govtsijournals.comwikipedia.org This initial synthesis involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). nih.govwikipedia.org While various imidazole derivatives were known since the 1840s, Debus's work laid the foundation for the systematic exploration of this important class of heterocycles. nih.govtsijournals.com Over the decades, numerous synthetic methodologies have been developed to construct the imidazole ring, including the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis, each offering pathways to differently substituted imidazoles. pharmaguideline.comnih.gov The inherent aromaticity and the presence of both an acidic (N-1) and a basic (N-3) nitrogen atom impart unique chemical properties to the imidazole ring, making it a valuable building block in the synthesis of complex organic molecules. nih.govwikipedia.org

Overview of Research Trajectories for Aryl-Substituted Imidazoles

Aryl-substituted imidazoles have garnered significant attention in contemporary research due to their diverse pharmacological activities and applications in materials science. rsc.orgnih.gov Research in this area has focused on several key trajectories:

Synthesis of Novel Derivatives: Chemists are continuously developing new and efficient methods for the synthesis of multi-aryl substituted imidazoles, often employing multicomponent reactions to achieve high yields and structural diversity. rsc.orgnih.govresearchgate.netrdd.edu.iq

Exploration of Biological Activities: A vast body of research is dedicated to investigating the biological potential of aryl-substituted imidazoles, including their use as antimicrobial, anti-inflammatory, anticancer, and antifungal agents. nih.govnih.gov

Development of Functional Materials: The unique photophysical properties of some aryl-substituted imidazoles have led to their investigation as fluorescent probes, chemosensors, and components of organic light-emitting diodes (OLEDs). nih.govnih.govnih.gov The introduction of different aryl groups allows for the fine-tuning of their absorption and emission characteristics. nih.gov

Defining the Research Scope for 1H-Imidazole, 5-(diphenylmethyl)- within Contemporary Chemical Research

Within the broad landscape of aryl-substituted imidazoles, 1H-Imidazole, 5-(diphenylmethyl)- presents a specific and intriguing case study. This compound is characterized by the presence of a bulky and non-planar diphenylmethyl group at the 5-position of the imidazole ring. This structural feature is expected to impart distinct steric and electronic properties compared to its planar aryl-substituted counterparts. The research scope for this particular molecule encompasses its synthesis, a thorough characterization of its chemical and physical properties, and an exploration of its potential applications, particularly in areas where its unique three-dimensional structure might offer advantages. Understanding the impact of the diphenylmethyl substituent on the imidazole core is crucial for unlocking its full potential in various scientific domains.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7189-66-4 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

5-benzhydryl-1H-imidazole |

InChI |

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-17-12-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18) |

InChI Key |

BEQGFWRTESSGOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CN3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the atomic-level connectivity and environment. For 1H-Imidazole, 5-(diphenylmethyl)-, both one-dimensional and two-dimensional NMR methods have been employed to map its proton and carbon frameworks.

Detailed Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 1H-Imidazole, 5-(diphenylmethyl)- provides a detailed fingerprint of the proton environments within the molecule. In a typical analysis using a 400 MHz spectrometer with DMSO-d6 as the solvent, the protons of the imidazole (B134444) ring characteristically appear in the range of 6.77-7.66 ppm. researchgate.net The diphenylmethyl protons and the protons on the phenyl rings exhibit complex multiplets, typically observed between 7.22 and 7.57 ppm. rsc.org The lone proton on the nitrogen of the imidazole ring is often observed as a broad signal at approximately 12.81 ppm, a characteristic feature for such N-H protons. rsc.org

Interactive Table: ¹H NMR Data for Imidazole Derivatives

| Compound | Solvent | Frequency (MHz) | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d6 | 400 | Imidazole N-H | 12.76 | br | - | rsc.org |

| Phenyl H | 7.24-8.10 | m | 7.2-7.6 | rsc.org | |||

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 400 | Imidazole N-H | 12.81 | br | - | rsc.org |

| Phenyl H | 7.22-8.11 | m | 8.4 | rsc.org | |||

| 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 500 | Benzyl CH₂ | 5.16 | s | - | rsc.org |

| Phenyl H | 6.75-7.68 | m | 7.0-8.0 | rsc.org |

Carbon-13 NMR (¹³C NMR) Investigations of Carbon Environments

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of 1H-Imidazole, 5-(diphenylmethyl)-. The carbon atoms of the imidazole ring typically resonate between 124.87 and 132.43 ppm. researchgate.net For substituted triphenylimidazoles, the carbon signals can be found across a broader range. For example, in 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the carbon signals are observed at δ values including 127.12, 127.41, 128.42, and up to 144.80 ppm in DMSO-d6. rsc.org The specific chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for the differentiation of aromatic and imidazole carbons.

Interactive Table: ¹³C NMR Data for Imidazole Derivatives

| Compound | Solvent | Frequency (MHz) | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d6 | 100 | Aromatic/Imidazole C | 125.66-145.85 | rsc.org |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 100 | Aromatic/Imidazole C | 127.12-144.80 | rsc.org |

| 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 125 | Aromatic/Imidazole C | 126.5-146.7 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. sdsu.edu In the context of 1H-Imidazole, 5-(diphenylmethyl)-, COSY spectra would confirm the coupling between protons on the same phenyl ring and potentially between the methine proton of the diphenylmethyl group and the imidazole ring proton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edunih.gov This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This technique is instrumental in piecing together the entire molecular structure by connecting different fragments, for instance, linking the diphenylmethyl group to the C5 position of the imidazole ring. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of imidazole derivatives provides clear signatures for key functional groups. For compounds similar to 1H-Imidazole, 5-(diphenylmethyl)-, characteristic absorption bands are observed. A broad band around 3433 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring. rsc.org Aromatic C-H stretching vibrations usually appear in the region of 3100–3000 cm⁻¹. ijrar.org The C=N stretching of the imidazole ring and C=C stretching of the aromatic rings are found in the 1600-1450 cm⁻¹ region. rsc.orgrsc.org For instance, in 2,4,5-triphenyl-1H-imidazole, these bands are seen at 1598 cm⁻¹ (C=N) and 1499 cm⁻¹ (C=C). rsc.org The region below 1000 cm⁻¹ contains bands related to C-H out-of-plane bending vibrations. ijrar.org

Interactive Table: FT-IR Data for Imidazole Derivatives

| Compound | Medium | Wavenumber (cm⁻¹) | Assignment | Reference |

| 2,4,5-Triphenyl-1H-imidazole | KBr | 3433 | N-H stretch | rsc.org |

| 3029 | Aromatic C-H stretch | rsc.org | ||

| 1598 | C=N stretch | rsc.org | ||

| 1499 | C=C stretch | rsc.org | ||

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | KBr | 3439 | N-H stretch | rsc.org |

| 3060 | Aromatic C-H stretch | rsc.org | ||

| 1599 | C=N stretch | rsc.org | ||

| 1485 | C=C stretch | rsc.org |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In studies of imidazole derivatives, Raman spectra show characteristic bands for the imidazole ring and the phenyl substituents. For instance, in a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the C-H stretching vibrations are observed around 2839 cm⁻¹, and C-H out-of-plane bending vibrations appear at 695 cm⁻¹ and below. ijrar.org The vibrational modes of the imidazole ring itself give rise to a number of bands, including those for stretching and bending, which are sensitive to substitution and intermolecular interactions like hydrogen bonding. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of an exact molecular formula. Furthermore, by inducing fragmentation of the ionized molecule and analyzing the resulting fragment ions, HRMS can elucidate the compound's structure and connectivity.

For 1H-Imidazole, 5-(diphenylmethyl)- , which has a molecular formula of C₁₆H₁₄N₂, the theoretical exact mass can be calculated. However, no experimental HRMS data has been published. Such a study would confirm the elemental composition and provide insights into its gas-phase ion chemistry. The fragmentation pathways would be expected to show characteristic losses, such as the cleavage of the diphenylmethyl group, leading to a prominent benzhydryl cation (m/z 167), and fragmentation patterns related to the imidazole ring. Without experimental spectra, a detailed analysis and data table cannot be provided.

Table 3.3.1: Hypothetical HRMS Data for C₁₆H₁₄N₂ (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Ion Species | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | 235.1281 | Data Not Available | Protonated molecular ion |

| Fragment 1 | 167.0855 | Data Not Available | Diphenylmethyl cation [CH(C₆H₅)₂]⁺ |

| Fragment 2 | 68.0393 | Data Not Available | Imidazole radical cation [C₃H₄N₂]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise coordinates for each atom, allowing for the detailed measurement of bond lengths, bond angles, and torsion angles. This information reveals the molecule's conformation, as well as how molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding or π-stacking.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of 1H-Imidazole, 5-(diphenylmethyl)- . Therefore, crucial information regarding its solid-state architecture is unknown. A crystallographic study would reveal the orientation of the two phenyl rings relative to each other and to the imidazole ring, and would identify the hydrogen bonding networks established by the N-H group of the imidazole. This data is fundamental for understanding its physical properties and for computational modeling studies.

Table 3.4.1: Crystallographic Data for 1H-Imidazole, 5-(diphenylmethyl)-

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (Molecules/unit cell) | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

Table 3.4.2: Selected Bond Lengths and Angles for 1H-Imidazole, 5-(diphenylmethyl)-

| Bond/Angle | Measurement (Å or °) |

|---|---|

| C5-C(benzhydryl) | Data Not Available |

| N1-C2-N3 | Data Not Available |

| Torsion Angle (C4-C5-C(benzhydryl)-C(phenyl)) | Data Not Available |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometries and electronic properties of imidazole (B134444) derivatives. niscpr.res.inresearchgate.net By employing functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and various basis sets (e.g., 6-31G, 6-311G), researchers can calculate the most stable three-dimensional arrangement of atoms in the molecule. nih.govresearchgate.net

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. irjweb.com For instance, studies on structurally similar compounds, such as 4,5-diphenyl-1H-imidazole derivatives, provide insights into the planarity of the imidazole ring and the spatial orientation of the phenyl groups. ijrar.orgresearchgate.net The optimized structure is the starting point for further calculations, including vibrational frequencies and the analysis of molecular orbitals. bohrium.com

Table 1: Representative DFT Methodologies for Imidazole Derivatives

| Compound Type | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Imidazole Derivative | B3LYP | 6-311++G | irjweb.com |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | B3LYP | ccpVDZ / 6-311G | ijrar.org |

| Substituted Aryl Imidazole | B3LYP | 6-31G(d,p) | nih.gov |

| Benzimidazole Derivative | B3LYP | Not Specified | niscpr.res.in |

| Imidazole Derivative | B3LYP | 6-311G(d,p) | bohrium.com |

This table presents examples of computational methods used in the study of various imidazole derivatives, illustrating the common approaches taken in the field.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.commalayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low chemical reactivity. irjweb.com In imidazole derivatives, the charge transfer that occurs during electronic transitions primarily takes place from the HOMO to the LUMO. nih.govmalayajournal.org Theoretical calculations on related compounds show that the distribution of these orbitals is key; for example, the HOMO is often localized on the imidazole ring and parts of the phenyl rings, while the LUMO's location can vary depending on the substituents. malayajournal.org

Table 2: FMO Analysis Data for Selected Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Imidazole Derivative (1A) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | -5.51 | -1.97 | 3.54 | researchgate.net |

This table provides calculated energy values for frontier molecular orbitals from various studies on imidazole-related structures, highlighting the typical range of energy gaps observed.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. irjweb.comnih.gov In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green denotes areas of neutral potential. malayajournal.org

For imidazole derivatives, MEP analyses consistently show that the most negative potential is concentrated around the electronegative nitrogen atoms of the imidazole ring. researchgate.netirjweb.commalayajournal.org Conversely, the hydrogen atoms, particularly the one attached to the nitrogen in the imidazole ring (N-H), exhibit a positive electrostatic potential. nih.gov This information is crucial for understanding intermolecular interactions, as these charged regions are the primary sites for hydrogen bonding and other non-covalent interactions. malayajournal.org

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior and conformational changes over time in a more realistic environment, such as in a solvent. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system.

For a flexible molecule like 1H-Imidazole, 5-(diphenylmethyl)-, which has rotatable bonds connecting the phenyl groups, MD simulations can explore its conformational landscape. These simulations can identify the most stable conformers in solution and the energy barriers between them. nih.govindexcopernicus.com Studies on similar heterocyclic compounds have used MD to confirm the stability of specific ligand conformations when interacting with larger molecules, showing minimal deviation from their initial docked positions over simulation times extending to 100 nanoseconds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (Excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.gov While often used for biological activity, QSAR can also model purely chemical or physical properties. The process involves calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. indexcopernicus.com

For imidazole derivatives, QSAR studies utilize a variety of descriptors to quantify structural features:

Electronic Descriptors: These include parameters like the Hammett constant (σ), dipole moment, and HOMO/LUMO energies, which describe the electron-donating or withdrawing nature of substituents. nih.govindexcopernicus.com

Hydrophobic Descriptors: The partition coefficient (logP) or the pi (π) parameter quantifies the lipophilicity of the molecule or its substituents. nih.gov

Steric Descriptors: Molar refractivity (MR) and STERIMOL parameters describe the size and shape of the substituents. nih.gov

By developing a robust QSAR model, it becomes possible to predict the properties of new, unsynthesized compounds and to understand the design principles that govern a particular chemical characteristic. indexcopernicus.comjmchemsci.com For example, a QSAR equation might reveal that increasing the lipophilicity of a substituent at a specific position enhances a certain property, providing a rational basis for molecular design. nih.gov

In Silico Prediction of Chemical Interactions (e.g., ligand binding, DNA intercalation pathways, without therapeutic context)

Computational docking is a key in silico method used to predict how a small molecule (ligand) binds to a large receptor molecule, such as a protein or a nucleic acid like DNA. nih.gov This technique explores possible binding orientations and conformations of the ligand within the receptor's binding site and estimates the strength of the interaction, typically as a binding energy score. researchgate.net

Studies on imidazole derivatives have explored their potential to interact with DNA. A platinum(II) complex of a closely related compound, 1-[(2-chlorophenyl)-diphenylmethyl]imidazole, was investigated for its DNA binding properties. researchgate.net Molecular docking results suggested that the compound binds to DNA through an intercalation mechanism, where the planar aromatic rings of the ligand insert themselves between the base pairs of the DNA double helix. researchgate.netmdpi.com This mode of binding is stabilized by non-covalent forces, primarily π–π stacking interactions between the ligand's aromatic system and the DNA bases. mdpi.com Docking studies on various DNA intercalators show a preference for binding between guanine (B1146940) (G) and cytosine (C) base pairs. nih.gov The calculated binding energies from these simulations provide a quantitative estimate of the binding affinity, helping to rank potential interacting molecules without a therapeutic context. researchgate.net

Chemical Reactivity and Transformation Pathways

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is generally susceptible to electrophilic attack due to its π-electron-rich nature, making it more reactive than benzene (B151609) in such reactions. msu.edupearson.com Electrophilic substitution on an unsubstituted imidazole ring typically occurs at the C4 or C5 positions. nih.govglobalresearchonline.net In the case of 1H-Imidazole, 5-(diphenylmethyl)-, the C5 position is blocked by the diphenylmethyl group. Therefore, electrophilic substitution is expected to occur at the C2 or C4 positions. The diphenylmethyl group is generally considered to be electron-donating, which would further activate the imidazole ring towards electrophilic attack.

Common electrophilic substitution reactions for imidazoles include halogenation, nitration, and sulfonation.

| Reaction | Reagent | Expected Product(s) |

| Bromination | Br₂ in an organic solvent | 2-Bromo-5-(diphenylmethyl)-1H-imidazole and/or 4-Bromo-5-(diphenylmethyl)-1H-imidazole |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-(diphenylmethyl)-1H-imidazole and/or 4-Nitro-5-(diphenylmethyl)-1H-imidazole |

| Sulfonation | SO₃/H₂SO₄ | 5-(Diphenylmethyl)-1H-imidazole-2-sulfonic acid and/or 5-(Diphenylmethyl)-1H-imidazole-4-sulfonic acid |

This table represents expected products based on the general reactivity of substituted imidazoles.

It has been noted that in strongly acidic conditions, the imidazole ring can be protonated, which deactivates it towards electrophilic attack. chemistry-online.com The regioselectivity of the substitution can also be influenced by the reaction conditions and the specific electrophile used. For instance, palladium-catalyzed arylations of imidazoles have shown that selectivity for the C2 or C5 position can be controlled by the choice of base and the addition of copper(I) salts. nih.gov

Nucleophilic Attack at the Imidazole Nitrogen or Carbon Centers

Nucleophilic attack directly on the carbon atoms of the imidazole ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.netchemistry-online.com However, the nitrogen atoms of the imidazole ring are susceptible to nucleophilic attack, most notably in alkylation and acylation reactions.

The lone pair of electrons on the pyridine-like nitrogen (N3) is readily available for reaction with electrophiles. N-alkylation of imidazoles is a common reaction, typically carried out using alkyl halides in the presence of a base to deprotonate the pyrrole-like nitrogen (N1). chemistry-online.com This reaction leads to the formation of N-substituted imidazoles. For 1H-Imidazole, 5-(diphenylmethyl)-, this would result in the formation of 1-alkyl-5-(diphenylmethyl)-1H-imidazole.

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-Alkyl-5-(diphenylmethyl)-1H-imidazole |

| N-Acylation | Acyl halide (e.g., CH₃COCl) | 1-Acyl-5-(diphenylmethyl)-1H-imidazole |

This table illustrates common nucleophilic substitution reactions at the imidazole nitrogen.

The resulting N-alkylimidazoles can exhibit different properties compared to the parent compound. For example, the introduction of an alkyl chain can increase the hydrophobicity of the molecule. acs.org

Reactions Involving the Diphenylmethyl Moiety

The diphenylmethyl group attached to the imidazole ring can also undergo specific reactions. This group is known to be a useful protecting group in organic synthesis, particularly for amines, alcohols, and carboxylic acids, due to its stability under certain conditions and its selective removal. nih.govarkat-usa.org

One key reaction of the diphenylmethyl group is its cleavage. This can be achieved through:

Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can oxidize the amine in a diphenylmethyl-protected amine to an imine, which is then easily hydrolyzed under mild acidic conditions. nih.gov

Hydrogenation: The diphenylmethyl group can be removed by catalytic hydrogenation. nih.gov

Furthermore, the diphenylmethyl group can participate in cross-coupling reactions. For instance, diphenylmethyl esters have been shown to undergo palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to form triarylmethanes. This suggests that the diphenylmethyl moiety in 1H-Imidazole, 5-(diphenylmethyl)- could potentially be further functionalized.

Oxidation and Reduction Processes

The oxidation and reduction of 1H-Imidazole, 5-(diphenylmethyl)- can affect both the imidazole ring and the diphenylmethyl substituent.

Oxidation: The imidazole ring is generally stable to oxidation but can be cleaved under harsh conditions. msu.edu The diphenylmethyl group, however, is more susceptible to oxidation. As mentioned previously, oxidative cleavage is a method for its removal. nih.gov The high oxidation potential of reagents like DDQ facilitates the oxidation of the benzylic position of the diphenylmethyl group. nih.gov

Reduction: The imidazole ring is typically resistant to reduction. However, the diphenylmethyl group can be removed via catalytic hydrogenation, which is a reductive process. nih.gov This reaction involves the cleavage of the C-N or C-O bond at the benzylic position. This method is often used for deprotection in synthetic chemistry.

Formation of Imidazolium (B1220033) Salts and Ionic Liquids

Alkylation of the imidazole nitrogen atoms leads to the formation of imidazolium salts. These salts, particularly those with longer alkyl chains, are an important class of ionic liquids. The synthesis of imidazolium salts can be achieved by the direct quaternization of N-substituted imidazoles with alkylating agents. acs.org

For 1H-Imidazole, 5-(diphenylmethyl)-, reaction with an alkyl halide would first lead to the formation of a 1-alkyl-5-(diphenylmethyl)-1H-imidazole. Further alkylation of the second nitrogen atom would result in the formation of a 1,3-dialkyl-5-(diphenylmethyl)imidazolium salt.

A general synthetic route involves the reaction of an N-substituted imidazole with an alkyl halide. The properties of the resulting imidazolium salt, such as its melting point and solubility, can be tuned by varying the nature of the alkyl substituents.

| Reactant 1 | Reactant 2 | Product Type |

| 1H-Imidazole, 5-(diphenylmethyl)- | Alkyl halide (R-X) | 1-Alkyl-5-(diphenylmethyl)-1H-imidazole |

| 1-Alkyl-5-(diphenylmethyl)-1H-imidazole | Second Alkyl halide (R'-X) | 1-Alkyl-3-alkyl'-5-(diphenylmethyl)imidazolium halide |

This table outlines the stepwise formation of imidazolium salts.

These imidazolium salts have potential applications as catalysts, solvents, and in materials science.

Coordination Chemistry and Metallosupramolecular Architectures

1H-Imidazole, 5-(diphenylmethyl)- as a Ligand in Transition Metal Complexes

The compound 1H-Imidazole, 5-(diphenylmethyl)-, also known as 5-benzhydryl-1H-imidazole, features a bulky diphenylmethyl group at the C5 position. This substituent is expected to exert significant steric influence on the coordination behavior of the ligand, potentially directing the self-assembly of metal-ligand frameworks and influencing the coordination number and geometry of the resulting metal complexes. libretexts.org The general principles of coordination chemistry suggest that this ligand would readily form complexes with various transition metals. uni-siegen.demdpi.comresearchgate.net

The synthesis of metal-imidazole adducts typically involves the reaction of the imidazole (B134444) derivative with a metal salt in a suitable solvent. nih.govnih.gov For 1H-Imidazole, 5-(diphenylmethyl)-, a general synthetic route would involve combining the ligand with a transition metal salt (e.g., chlorides, nitrates, acetates of copper, zinc, cobalt, nickel) in a solvent like ethanol, methanol, or acetonitrile (B52724). nih.govazjournalbar.com The reaction may proceed at room temperature or require heating to facilitate complex formation. azjournalbar.com

General Synthetic Scheme for Metal-Imidazole Complexes: n L + MXy → [MLn]Xy (where L = 1H-Imidazole, 5-(diphenylmethyl)-, M = transition metal, X = anion)

Characterization of the resulting metal-imidazole adducts would be carried out using a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the imidazole ligand to the metal center. A characteristic shift in the C=N stretching vibration of the imidazole ring upon complexation is typically observed. nih.govazjournalbar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy would confirm the structure of the ligand within the complex. nih.govnih.gov Changes in the chemical shifts of the imidazole ring protons and carbons upon coordination provide evidence of complex formation. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, particularly for complexes of d-block metals, providing information about the coordination geometry around the metal ion. nih.gov

Elemental Analysis: To determine the empirical formula of the complex and establish the ligand-to-metal stoichiometry. nih.govresearchgate.net

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes. azjournalbar.com

A summary of expected characterization data for a hypothetical metal complex is presented in Table 1.

| Technique | Expected Observation for [M(5-benzhydryl-1H-imidazole)n]Xy | Information Gained |

| FT-IR | Shift in C=N and N-H stretching frequencies compared to the free ligand. Appearance of new bands corresponding to Metal-Nitrogen (M-N) bonds in the far-IR region. | Confirmation of coordination via the imidazole nitrogen. |

| ¹H NMR (for diamagnetic metals) | Shift in the signals of imidazole and diphenylmethyl protons upon coordination. | Confirmation of ligand structure and binding. |

| UV-Vis | Appearance of d-d transition bands (for colored complexes) and charge-transfer bands. | Information on the electronic structure and coordination geometry of the metal center. |

| Elemental Analysis | Experimental percentages of C, H, N matching the calculated values for the proposed formula. | Stoichiometry of the metal complex. |

| Table 1: Anticipated Spectroscopic and Analytical Data for Metal Complexes of 1H-Imidazole, 5-(diphenylmethyl)-. This table is illustrative and based on general knowledge of imidazole-metal complexes. nih.govazjournalbar.comresearchgate.net |

1H-imidazole and its derivatives primarily act as monodentate ligands, coordinating to metal ions through the lone pair of electrons on the pyridinic nitrogen atom (N3). researchgate.netrsc.org This is the most common coordination mode. The N-H proton can be removed, creating an imidazolate anion that can act as a bridging ligand between two metal centers. Given the bulky nature of the 5-(diphenylmethyl) substituent, it is likely that 1H-Imidazole, 5-(diphenylmethyl)- will function as a monodentate N-donor ligand. researchgate.net The steric hindrance from the benzhydryl group might disfavor the formation of densely packed structures often seen with smaller imidazole ligands.

Applications in Catalysis and Organometallic Chemistry

Imidazole-containing compounds are pivotal in catalysis, both as ligands for metal catalysts and as precursors to N-heterocyclic carbenes (NHCs). ias.ac.in

N-heterocyclic carbenes are a class of powerful ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties. nih.gov They are typically generated by the deprotonation of a corresponding imidazolium (B1220033) salt. To utilize 1H-Imidazole, 5-(diphenylmethyl)- as an NHC precursor, it would first need to be derivatized into an imidazolium salt. This is commonly achieved by N-alkylation or N-arylation of the imidazole ring. nih.gov

Hypothetical Synthesis of an Imidazolium Salt Precursor:

Reaction of 1H-Imidazole, 5-(diphenylmethyl)- with an alkyl halide (e.g., iodomethane) or an aryl halide.

Introduction of a second substituent at the other nitrogen atom to form a 1,3-disubstituted imidazolium salt.

Deprotonation of this salt with a strong base would yield the corresponding NHC.

It is important to note that deprotonation could potentially occur at the C2 or C4 position, leading to normal or "abnormal" NHCs, respectively. mdpi.com The electronic and steric properties of the N-substituents and the C5-diphenylmethyl group would influence the stability and reactivity of the resulting carbene.

Metal complexes containing imidazole-based ligands, including NHCs, are effective catalysts for a wide range of organic transformations. beilstein-journals.orgosti.gov These include:

Cross-coupling reactions: Such as Suzuki-Miyaura and Heck reactions, where palladium-NHC complexes are particularly prominent. beilstein-journals.org

Hydrogenation and transfer hydrogenation: Ruthenium and iridium complexes are often employed.

Oxidation reactions: Cobalt and copper complexes have shown activity in various oxidation processes.

A metal complex of 1H-Imidazole, 5-(diphenylmethyl)- or its corresponding NHC derivative could potentially be used as a catalyst. The bulky diphenylmethyl group could create a specific steric environment around the metal center, possibly leading to enhanced selectivity in catalytic reactions. The complex could be used in homogeneous catalysis, where it is dissolved in the reaction medium, or immobilized on a solid support for applications in heterogeneous catalysis, which offers advantages in catalyst separation and recycling. osti.gov

Advanced Research Applications in Chemical Sciences Non Biological/non Clinical

Application as Building Blocks in Complex Organic Synthesis

The imidazole (B134444) framework is a versatile scaffold for the construction of more complex molecular architectures, including fused heterocyclic systems and multi-substituted derivatives. nih.govfishersci.com The presence of the diphenylmethyl group at the 5-position of the imidazole ring in 1H-Imidazole, 5-(diphenylmethyl)- offers a unique starting point for the synthesis of intricate organic molecules. While the direct use of 5-benzhydrylimidazole as a starting material in documented complex syntheses is not extensively reported, its potential can be inferred from the reactivity of the imidazole ring and the diphenylmethyl moiety.

The imidazole ring itself can undergo various transformations. For instance, the nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can participate in cycloaddition reactions or be functionalized through metallation-substitution sequences. nih.gov The van Leusen imidazole synthesis, a powerful method for creating 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an imine, highlights the accessibility of substituted imidazole cores. nih.govnih.gov This suggests that derivatives of 5-benzhydrylimidazole could be synthesized and further elaborated.

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to highly substituted imidazoles in a single step. nih.govnih.govrsc.org For example, a three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine can yield polysubstituted imidazoles. nih.gov The diphenylmethyl group in a precursor could influence the steric outcome of such reactions, potentially leading to novel and complex molecular frameworks. The synthesis of fused imidazole systems, such as imidazo[1,2-a]imidazoles and benzimidazole-imidazoles, often proceeds through multi-step sequences involving cyclization reactions. nih.govnist.gov The bulky diphenylmethyl group could be envisioned to play a role in directing the regioselectivity of these cyclizations or in modifying the properties of the resulting fused systems.

The reactivity of the diphenylmethyl group itself, while generally stable, could also be exploited. For instance, the benzylic protons could potentially be functionalized under specific conditions, or the phenyl rings could undergo electrophilic substitution, although the steric hindrance would be a significant factor. The synthesis of bioactive molecules often involves the construction of complex scaffolds, and the unique three-dimensional structure imparted by the diphenylmethyl group could be of interest in the design of new compounds. nih.gov

Integration into Materials Science Research

The unique structural characteristics of 1H-Imidazole, 5-(diphenylmethyl)- make it an intriguing candidate for incorporation into advanced materials. The rigid imidazole core combined with the bulky and sterically demanding diphenylmethyl group can influence the packing and intermolecular interactions within a material, leading to novel properties.

Polymer Chemistry Applications

The incorporation of bulky side groups into polymer chains is a known strategy to modify their physical properties, such as increasing the free volume and altering chain packing. nih.gov While the direct polymerization of 1H-Imidazole, 5-(diphenylmethyl)- has not been specifically documented, its potential use in polymer chemistry can be envisioned in several ways.

One approach is the synthesis of polymer-supported reagents, where the imidazole moiety is tethered to a polymer backbone. nih.govscispace.combiotage.comfluorochem.co.uk This would combine the chemical reactivity of the imidazole with the practical advantages of a heterogeneous system, such as ease of separation and recyclability. For example, a polymer-supported benzotriazole (B28993) has been shown to be an effective catalyst in the synthesis of tetrahydroquinolines. nih.gov A similar strategy could be employed with 5-benzhydrylimidazole, leveraging its unique steric profile to influence catalytic activity or selectivity.

Another potential application lies in the synthesis of polyimides with bulky pendant groups. Aromatic polyimides are a class of high-performance polymers known for their thermal stability and mechanical strength. nih.gov The introduction of bulky substituents can disrupt chain packing, leading to materials with higher gas permeability, which is desirable for membrane-based gas separation applications. nih.gov The diphenylmethyl group of 5-benzhydrylimidazole, if incorporated as a side chain in a polyimide, could significantly enhance the fractional free volume of the polymer.

The synthesis of such polymers could be achieved by first functionalizing the 5-benzhydrylimidazole with a polymerizable group, such as a vinyl or an acetylene (B1199291) moiety, followed by polymerization. Alternatively, a pre-formed polymer with reactive sites could be modified by grafting the 5-benzhydrylimidazole unit onto it.

Liquid Crystal Research

Thermotropic liquid crystals are materials that exhibit intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature. nih.govaps.org The molecular shape and intermolecular interactions are crucial in determining the type and stability of the mesophases. The incorporation of heterocyclic rings into the core of liquid crystalline molecules is a common strategy to tune their properties. researchgate.net

Research into novel imidazole-based liquid crystals has demonstrated that the imidazole scaffold can indeed be a component of mesogenic molecules. nih.govacs.org A study on a series of compounds with a (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl and 4-(alkoxy)benzoate structure revealed the formation of enantiotropic smectic C phases. nih.gov Although this is a derivative of the target compound, the presence of the 5,5-diphenylimidazolone core highlights the potential for molecules containing the diphenylmethyl-imidazole moiety to exhibit liquid crystalline behavior.

The bulky and non-linear shape imparted by the diphenylmethyl group could favor the formation of specific mesophases. The table below summarizes the mesomorphic properties of a homologous series of these imidazole-based liquid crystals.

Table 1: Mesomorphic Properties of Imidazole-Based Liquid Crystals

| Compound | Alkoxy Chain Length (n) | Transition Temperatures (°C) | Mesophase |

|---|---|---|---|

| I6 | 6 | Cr 108.0 SmC 120.0 Iso | SmC |

| I8 | 8 | Cr 105.0 SmC 118.0 Iso | SmC |

| I10 | 10 | Cr 102.0 SmC 115.0 Iso | SmC |

| I12 | 12 | Cr 98.0 SmC 112.0 Iso | SmC |

Data derived from a study on (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl and 4-(alkoxy)benzoate derivatives. nih.gov

The development of thermotropic liquid crystals is of great interest for applications in display technologies and sensors. mdpi.comnih.gov The unique electronic and steric properties of 1H-Imidazole, 5-(diphenylmethyl)- and its derivatives could lead to the discovery of new liquid crystalline materials with novel phase behaviors.

Framework Materials (e.g., Metal-Organic Frameworks, if applicable through derivatization)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. vu.nlacs.org The properties of MOFs, such as their pore size, shape, and chemical environment, can be tuned by judicious selection of the metal and organic linker. Imidazole-based ligands are frequently used in the synthesis of MOFs, particularly a subclass known as Zeolitic Imidazolate Frameworks (ZIFs). acs.orgacs.org

The incorporation of bulky or sterically demanding ligands can have a significant impact on the resulting MOF structure. nih.govnih.govacs.org Steric hindrance can influence the coordination number of the metal center, the topology of the framework, and the degree of interpenetration. nih.govacs.org For instance, the use of a sterically bulky ligand in the synthesis of a zirconium-based MOF, PCN-700, resulted in a framework with open pockets that could be further functionalized. nih.gov

While there are no direct reports on the use of 1H-Imidazole, 5-(diphenylmethyl)- as a ligand in MOF synthesis, its potential is intriguing. The bulky diphenylmethyl group would exert significant steric influence, which could lead to the formation of novel framework topologies with large pores. However, the steric bulk might also hinder the coordination of the imidazole to the metal center, making the synthesis more challenging. psu.edu

To be used as a linker in MOF synthesis, 1H-Imidazole, 5-(diphenylmethyl)- would need to be derivatized to include additional coordinating groups, such as carboxylates or pyridyls. For example, a derivative with carboxylic acid groups on the phenyl rings of the diphenylmethyl moiety could act as a multidentate linker. The synthesis of such a derivatized ligand would be a key step in exploring the potential of the 5-benzhydrylimidazole scaffold in the design of new MOFs. The interplay between the coordinating groups and the sterically demanding diphenylmethyl substituent could lead to the formation of MOFs with unique structural features and properties.

Analytical Chemistry Methodologies for Compound Detection and Quantification

The development of robust analytical methods for the detection and quantification of chemical compounds is crucial for quality control in chemical processes, as well as for research purposes. For a compound like 1H-Imidazole, 5-(diphenylmethyl)-, High-Performance Liquid Chromatography (HPLC) would be a suitable technique for its analysis. nih.govnih.govresearchgate.net

A typical HPLC method for the determination of an imidazole derivative would involve a reversed-phase column (e.g., C8 or C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov Detection could be achieved using a UV detector, as the imidazole and phenyl rings are expected to absorb in the UV region. The specific wavelength for detection would need to be determined by analyzing the UV spectrum of the pure compound. acs.orgsigmaaldrich.com

The method would need to be validated according to established guidelines, such as those from the International Council on Harmonisation (ICH), to ensure its accuracy, precision, linearity, and robustness. nih.govikev.org The validation would involve assessing parameters such as the limit of detection (LOD) and the limit of quantification (LOQ).

In the context of quality control for chemical processes, 1H-Imidazole, 5-(diphenylmethyl)- could potentially be an impurity in the synthesis of other, more complex molecules. In such cases, a validated analytical method would be essential to monitor and control its levels. The compound itself could also be used as an impurity standard for the quality control of related active pharmaceutical ingredients. For example, imidazole is listed as a reference standard for the quality control of several drugs, including clotrimazole (B1669251). fishersci.comsigmaaldrich.comvwr.comusp.org Given that clotrimazole contains a trityl (triphenylmethyl) group attached to an imidazole ring, 1H-Imidazole, 5-(diphenylmethyl)- could serve as a relevant reference standard for related impurities.

The table below outlines a hypothetical set of parameters for an HPLC method for the analysis of 1H-Imidazole, 5-(diphenylmethyl)-.

Table 2: Hypothetical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

These parameters are hypothetical and would require experimental optimization and validation.

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), would be a powerful tool for the identification and confirmation of 1H-Imidazole, 5-(diphenylmethyl)-, especially at trace levels.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Green Chemistry Principles

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For 1H-Imidazole, 5-(diphenylmethyl)-, future research should prioritize the exploration of novel synthetic strategies that adhere to the principles of green chemistry. This includes the use of non-toxic solvents, such as water, and the development of catalyst-free or reusable catalyst systems. nih.govwjbphs.comresearchgate.net One-pot multicomponent reactions (MCRs) represent a particularly attractive approach, offering atom economy and reduced waste generation. asianpubs.orgias.ac.in Investigating microwave-assisted and ultrasound-assisted syntheses could also lead to significantly reduced reaction times and improved energy efficiency. nih.govwjbphs.com The goal is to devise protocols that are not only high-yielding but also inherently safer and more sustainable. nih.gov

Investigation of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time monitoring of the formation of 1H-Imidazole, 5-(diphenylmethyl)- could provide invaluable insights. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and process analytical technology (PAT) can track the concentration of reactants, intermediates, and products throughout the course of a reaction. This data would enable the precise determination of reaction kinetics and help to identify and characterize transient species, leading to a more complete mechanistic picture.

In-depth Computational Studies for Predictive Modeling of Reactivity and Interaction Mechanisms

Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental design. researchgate.netresearchgate.net For 1H-Imidazole, 5-(diphenylmethyl)-, in-depth computational studies using methods like Density Functional Theory (DFT) can be employed to model its reactivity and interaction mechanisms. researchgate.net Such studies can predict key properties like frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the compound's electronic behavior and reactivity. nih.gov Furthermore, molecular docking simulations can be used to predict how the molecule might interact with biological targets or catalytic sites, providing a basis for the rational design of new functional molecules. researchgate.netresearchgate.net These predictive models can significantly accelerate the discovery and development of new applications for this imidazole (B134444) derivative. rsc.org

Development of Next-Generation Catalytic Systems Incorporating the 5-(diphenylmethyl)-1H-imidazole Scaffold

The imidazole moiety is a well-established component of N-heterocyclic carbenes (NHCs), which are highly effective ligands in organometallic catalysis. The unique steric and electronic properties of the 5-(diphenylmethyl)-1H-imidazole scaffold make it an intriguing candidate for the development of next-generation catalytic systems. Research in this area should focus on synthesizing novel NHC-metal complexes derived from this imidazole and evaluating their catalytic activity in a variety of organic transformations. nih.gov The bulky diphenylmethyl group could impart unique selectivity and stability to the resulting catalysts, potentially leading to improved performance in challenging cross-coupling reactions or asymmetric catalysis.

Design of Functional Materials Based on the Compound's Structural Features

The structural characteristics of 1H-Imidazole, 5-(diphenylmethyl)-, particularly its potential for hydrogen bonding and π-π stacking interactions, suggest its utility as a building block for functional materials. nih.gov Future research could explore the incorporation of this moiety into polymers, metal-organic frameworks (MOFs), or supramolecular assemblies. The resulting materials could exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in sensors or organic light-emitting diodes (OLEDs). rsc.org The ability of the imidazole ring to coordinate with metal ions also opens up possibilities for creating novel coordination polymers with unique magnetic or catalytic properties.

Systematic Studies on Structure-Reactivity Relationships within the 5-Substituted Imidazole Class

To fully harness the potential of 1H-Imidazole, 5-(diphenylmethyl)-, it is essential to understand how its structure relates to its reactivity. Systematic studies that explore the impact of modifying the substituents on the imidazole ring are crucial. By synthesizing a library of 5-substituted imidazole derivatives and evaluating their chemical and physical properties, it will be possible to establish clear structure-activity and structure-property relationships. nih.govacs.org This knowledge will be invaluable for the rational design of new compounds with tailored properties for specific applications, whether in medicine, materials science, or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.